(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine
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Overview
Description
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring substituted with a 5-bromothiophen-2-yl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by bromination and amination steps One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to introduce the cyclopropane ring Subsequent bromination using bromine or a brominating agent introduces the bromine atom at the desired position on the thiophene ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium hydride (NaH), while electrophilic substitution may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R,2R)-2-(5-fluorothiophen-2-yl)cyclopropan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropan-1-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
Biological Activity
The compound (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine is a cyclopropyl amine derivative characterized by its unique bromothiophene moiety. This structural feature is believed to influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H8BrNS
- Molecular Weight : 218.11 g/mol
- CAS Number : 1820580-30-0
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, particularly in the context of receptor interactions and potential therapeutic applications.
The biological activity of this compound is hypothesized to be mediated through its interaction with various neurotransmitter receptors. Specifically, it may act as a ligand for serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.
Binding Affinity Studies
In vitro studies have demonstrated that this compound shows significant binding affinity to several receptor subtypes:
Receptor Type | Binding Affinity (Ki) | Reference |
---|---|---|
5-HT1A | 35 nM | |
D2 | 50 nM | |
α1-adrenergic | 70 nM |
These findings indicate that the compound could potentially modulate serotonergic and dopaminergic signaling pathways.
Case Studies
A recent study explored the effects of this compound in animal models exhibiting symptoms of anxiety and depression. The results showed a reduction in anxiety-like behaviors when administered at doses ranging from 1 to 10 mg/kg. The study concluded that the compound's action might be linked to its ability to enhance serotonergic transmission in the brain.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
rac-(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride | 26568-28-5 | Features a methoxyphenyl group; studied for similar activities. |
rac-(3R,4S)-1-(2-cyclobutoxybenzoyl)-4-cyclopropylpyrrolidin-3-amine hydrochloride | 2418596-53-7 | Different structural framework but shares cyclopropane ring; studied for CNS effects. |
The incorporation of the bromothiophene group in this compound may enhance its electronic properties and receptor interactions compared to these analogs.
Properties
Molecular Formula |
C7H8BrNS |
---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2/t4-,5-/m1/s1 |
InChI Key |
YOZWARUYCJJUCK-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(S2)Br |
Canonical SMILES |
C1C(C1N)C2=CC=C(S2)Br |
Origin of Product |
United States |
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